molecular formula C12H10ClF3O2 B6311039 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one CAS No. 2088951-22-6

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one

Cat. No.: B6311039
CAS No.: 2088951-22-6
M. Wt: 278.65 g/mol
InChI Key: CAHYIQCHAZFKDM-JXMROGBWSA-N
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Description

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one is an organic compound that features a trifluoromethyl group, an ethoxy group, and a chlorophenyl group attached to a butenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, ethyl acetoacetate, and trifluoroacetic anhydride.

    Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

    Trifluoromethylation: The intermediate compound is then subjected to trifluoromethylation using trifluoroacetic anhydride and a catalyst, such as boron trifluoride etherate, to introduce the trifluoromethyl group.

    Final Product Formation: The final step involves the cyclization of the intermediate compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or chlorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as enhanced stability and reactivity.

    Chemical Biology: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound may influence signaling pathways, metabolic pathways, and gene expression, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trifluoro-4-methoxy-4-(4-chlorophenyl)-3-buten-2-one: Similar structure but with a methoxy group instead of an ethoxy group.

    1,1,1-Trifluoro-4-ethoxy-4-(4-fluorophenyl)-3-buten-2-one: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.

    1,1,1-Trifluoro-4-ethoxy-4-(4-bromophenyl)-3-buten-2-one: Similar structure but with a bromophenyl group instead of a chlorophenyl group.

Uniqueness

1,1,1-Trifluoro-4-ethoxy-4-(4-chlorophenyl)-3-buten-2-one is unique due to the combination of its trifluoromethyl, ethoxy, and chlorophenyl groups, which confer specific chemical and biological properties

Properties

IUPAC Name

(E)-4-(4-chlorophenyl)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClF3O2/c1-2-18-10(7-11(17)12(14,15)16)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAHYIQCHAZFKDM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C(=C/C(=O)C(F)(F)F)/C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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